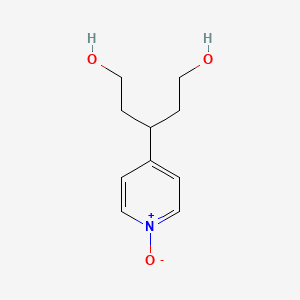
3-(1-Oxido-4-pyridinyl)-1,5-pentanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Oxido-4-pyridinyl)-1,5-pentanediol, commonly known as NADP+, is a coenzyme that is essential for numerous metabolic processes in living organisms. It is a derivative of nicotinamide adenine dinucleotide phosphate (NADP), which is a coenzyme that plays a crucial role in energy production, DNA repair, and regulation of cellular processes.
Mécanisme D'action
The mechanism of action of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol involves its role as a coenzyme for various enzymes. It acts as an electron carrier, accepting and donating electrons during metabolic reactions. 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+ is reduced to its active form, 3-(1-Oxido-4-pyridinyl)-1,5-pentanediolH, during the process of electron transfer. This reduction reaction is catalyzed by various enzymes, such as 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+ reductase, which is found in plants and animals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol are diverse and complex. It is involved in various metabolic processes, such as energy production, biosynthesis of nucleotides and DNA, and regulation of cellular processes. Moreover, it also plays a crucial role in the maintenance of redox balance, which is essential for cellular homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol in lab experiments are numerous. It is a widely available and inexpensive coenzyme that is essential for many metabolic processes. Moreover, it is stable and can be easily stored for long periods. However, there are also some limitations to its use. For example, it can be easily oxidized to its inactive form, which can affect the accuracy of experimental results. Moreover, it is not suitable for all types of metabolic reactions, and alternative coenzymes may be required for some experiments.
Orientations Futures
The future directions for research on 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol are numerous and diverse. One possible direction is to investigate its role in the regulation of cellular processes, such as cell growth and differentiation. Moreover, it may be possible to develop new drugs that target enzymes involved in the metabolism of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+ and its derivatives. Additionally, further research is needed to investigate the role of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+ in various diseases, such as cancer and metabolic disorders.
Conclusion
In conclusion, 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol, also known as 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+, is a coenzyme that plays a crucial role in numerous metabolic processes in living organisms. It is involved in energy production, biosynthesis of nucleotides and DNA, and regulation of cellular processes. Moreover, it is stable and widely available, making it a valuable tool for scientific research. However, further research is needed to fully understand its role in cellular processes and its potential as a target for drug development.
Méthodes De Synthèse
The synthesis of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol involves the oxidation of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediolH, which is a reduced form of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+. This reaction is catalyzed by 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+ oxidase, which is an enzyme found in various organisms, including bacteria, plants, and animals. The resulting product, 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol+, is then converted to its oxidized form, 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol, by the addition of a hydroxyl group to the C-4 position of the pyridine ring.
Applications De Recherche Scientifique
3-(1-Oxido-4-pyridinyl)-1,5-pentanediol is widely used in scientific research as a coenzyme for various enzymes involved in metabolic processes. It is particularly important in the metabolism of carbohydrates, lipids, and amino acids, as well as in the biosynthesis of nucleotides and DNA. Moreover, it is also involved in the regulation of cellular processes, such as cell growth and differentiation, and the maintenance of redox balance.
Propriétés
IUPAC Name |
3-(1-oxidopyridin-1-ium-4-yl)pentane-1,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-7-3-10(4-8-13)9-1-5-11(14)6-2-9/h1-2,5-6,10,12-13H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIXLUJFTDREHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(CCO)CCO)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Oxido-4-pyridinyl)-1,5-pentanediol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


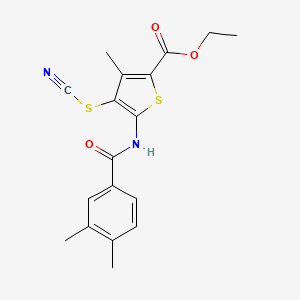

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2920451.png)
![2-[2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2920452.png)
![5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920453.png)
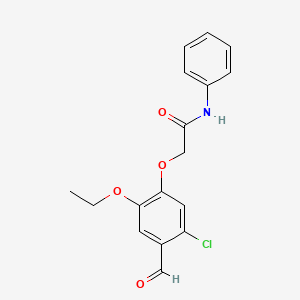

![Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2920460.png)

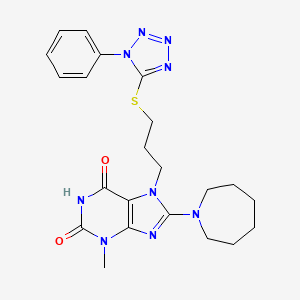
![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2920464.png)
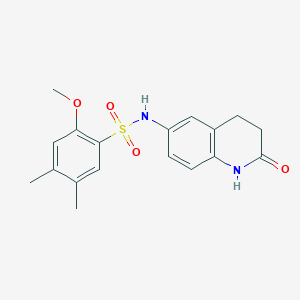
![1-(4-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2920470.png)